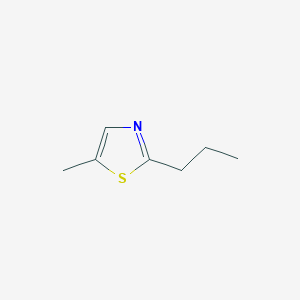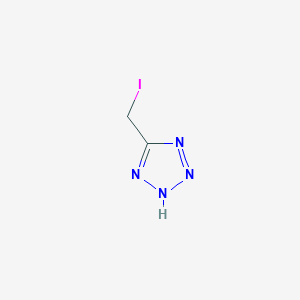
5-(iodomethyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(iodomethyl)-2H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This tetrazole derivative is widely used in the synthesis of various organic compounds, and its unique chemical structure makes it a promising candidate for a wide range of biological and medicinal applications.
Scientific Research Applications
5-(iodomethyl)-2H-tetrazole has a wide range of scientific research applications. One of its primary uses is in the synthesis of other organic compounds. It is commonly used as a building block for the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles. These compounds have a wide range of applications in the pharmaceutical, agricultural, and material science industries.
Mechanism Of Action
The mechanism of action of 5-(iodomethyl)-2H-tetrazole is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, such as cycloaddition reactions. Its unique chemical structure also makes it a promising candidate for the development of new drugs and therapeutic agents.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(iodomethyl)-2H-tetrazole are not well studied. However, it is believed to have low toxicity and is not known to cause any significant adverse effects in laboratory animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(iodomethyl)-2H-tetrazole is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify, making it a popular choice for laboratory experiments. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 5-(iodomethyl)-2H-tetrazole. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound. Overall, 5-(iodomethyl)-2H-tetrazole is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of 5-(iodomethyl)-2H-tetrazole involves a reaction between sodium azide and iodomethane. The reaction takes place in the presence of a catalyst, such as copper sulfate, and is typically carried out in an organic solvent, such as acetonitrile. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
properties
CAS RN |
107933-72-2 |
|---|---|
Product Name |
5-(iodomethyl)-2H-tetrazole |
Molecular Formula |
C2H3IN4 |
Molecular Weight |
209.98 g/mol |
IUPAC Name |
5-(iodomethyl)-2H-tetrazole |
InChI |
InChI=1S/C2H3IN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) |
InChI Key |
VEZIOPYRSIVDFC-UHFFFAOYSA-N |
SMILES |
C(C1=NNN=N1)I |
Canonical SMILES |
C(C1=NNN=N1)I |
synonyms |
5-(IODOMETHYL)-1H-TETRAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




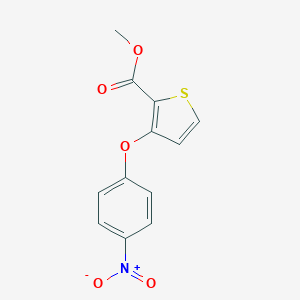

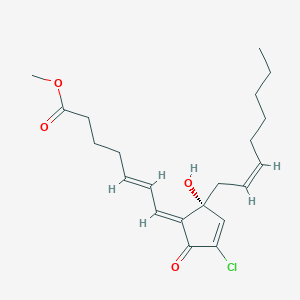
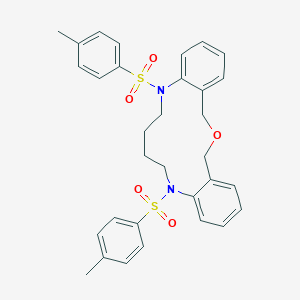
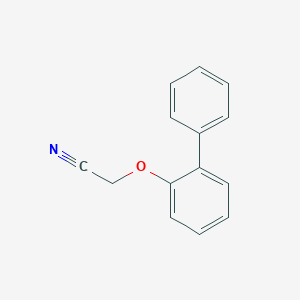
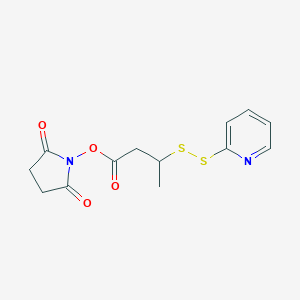
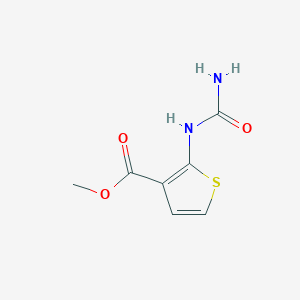
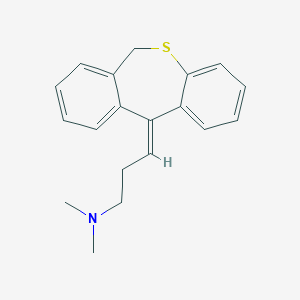
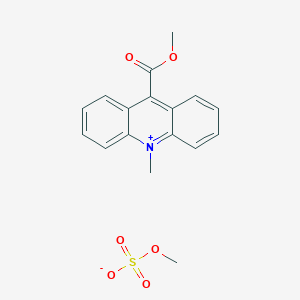
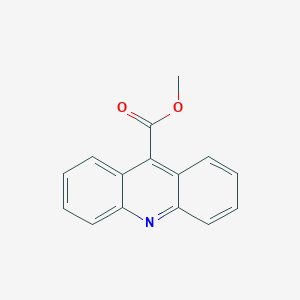
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
